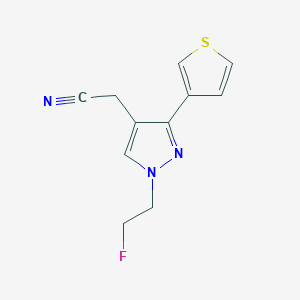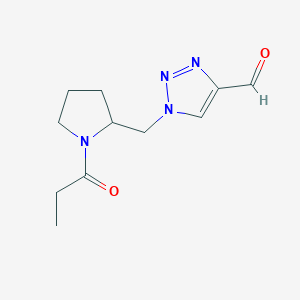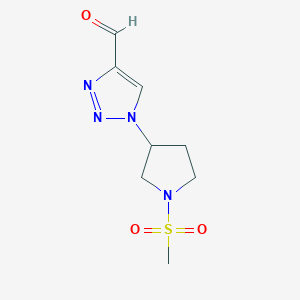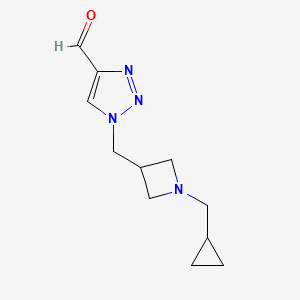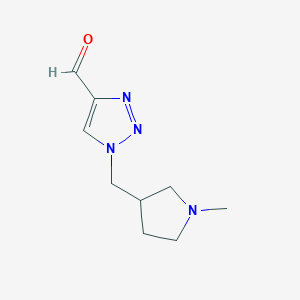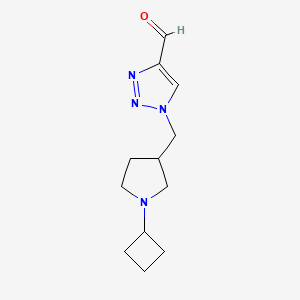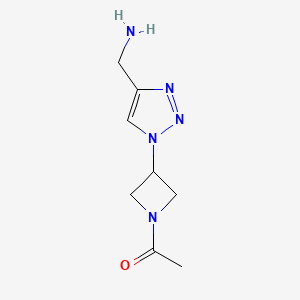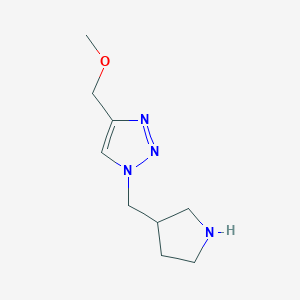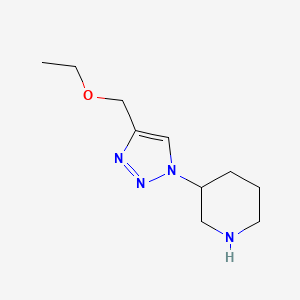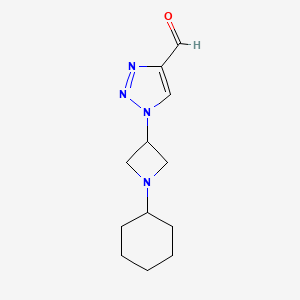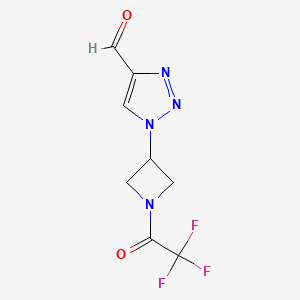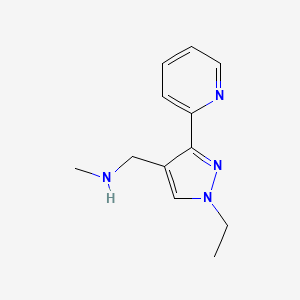
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as EPMP, is a synthetic organic compound that has a wide range of applications in the field of science and technology. It is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reagent for organic reactions, and as a catalyst for chemical processes. This compound has been studied extensively and has been found to have numerous beneficial properties, including its ability to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Recent advancements in synthesis techniques have highlighted the potential of pyrazole derivatives, including compounds similar to "1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine". For instance, the ambient-temperature synthesis of novel pyrazole derivatives demonstrates innovative approaches to creating compounds with potential biological activities. These methods emphasize the utility of pyrazole compounds in various chemical syntheses and their significant role in developing new chemical entities (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Anticancer Properties
The exploration of pyrazole derivatives for their antimicrobial and anticancer activities has yielded promising results. Studies have synthesized and characterized heterocyclic Schiff bases, including pyrazolyl methanamines, and assessed their anticonvulsant, antimicrobial, and antimycobacterial properties. Such research indicates the broad spectrum of biological activities these compounds may exhibit, suggesting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011); (R.V.Sidhaye et al., 2011).
Photophysical Properties
The study of photophysical properties in pyrazole derivatives, including their capacity for proton transfer reactions, has unveiled their potential in advanced material sciences. These compounds demonstrate unique behaviors like excited-state intramolecular proton transfer (ESIPT), showcasing their utility in designing materials with specific photophysical properties (Vetokhina et al., 2012).
Molecular Structure Studies
Crystallographic studies have provided insights into the molecular structures of pyrazole derivatives, aiding in the understanding of their chemical and physical properties. Such research is crucial for the rational design of molecules with desired functionalities, including potential applications in drug development and material science (Zhu, Wang, Sun, & Tian, 2013).
Coordination Chemistry and Catalysis
Pyrazole derivatives have been explored in coordination chemistry and catalysis, demonstrating their versatility in forming complexes with metals. These complexes are studied for their potential applications in catalysis, including asymmetric transfer hydrogenation of ketones. The ability to form stable complexes with various metals highlights the role of pyrazole derivatives in developing new catalytic systems (Magubane et al., 2017).
Propiedades
IUPAC Name |
1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGVHVHQJLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



